N-{[4-(3-methylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
N-{[4-(3-methylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a structurally complex heterocyclic compound featuring:
- A 1,2,4-triazole core substituted with a 3-methylphenyl group and a methylene-linked furan-2-carboxamide moiety.
- A sulfanyl-ethyl bridge connecting the triazole to a 4,5-dihydropyrazole ring, which is further substituted with a 4-methylphenyl group and a thiophen-2-yl group.
This architecture integrates multiple pharmacophoric elements (triazole, pyrazole, thiophene, and furan) commonly associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial effects .
Properties
IUPAC Name |
N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N6O3S2/c1-20-10-12-22(13-11-20)25-17-24(27-9-5-15-41-27)35-37(25)29(38)19-42-31-34-33-28(18-32-30(39)26-8-4-14-40-26)36(31)23-7-3-6-21(2)16-23/h3-16,25H,17-19H2,1-2H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REARYONELMRKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
SR-01000542907, also known as SR-9009, is a REV-ERB agonist . REV-ERBs are nuclear receptors that bind with heme, an iron-containing compound, and play a crucial role in maintaining the body’s circadian rhythms. They also regulate gene expression and physiological rhythms.
Mode of Action
SR-9009 acts as a Rev-ErbA agonist , modulating normal metabolism processes and energy utilization in the body. It influences lipid and glucose metabolism and macrophages, and has a pronounced effect on cellular fat storage mechanisms and circadian rhythms.
Biochemical Pathways
The action of SR-9009 influences various biochemical pathways. It plays a crucial role in maintaining the body’s circadian rhythms, or internal 24-hour biological clock. Beyond this, REV-ERBs are involved in regulating cell proliferation and neuronal differentiation in the adult brain, influencing metabolic pathways and inflammatory responses.
Pharmacokinetics
Similar compounds have shown to have moderate to high clearance, with metabolism primarily via cyp2c8 and cyp3a4. They also displayed low permeability and acted as a substrate for the P-glycoprotein (P-gp).
Result of Action
The distinct mechanism of action of SR-9009 has revealed pleiotropic biological effects across different cell types. It has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues.
Action Environment
The action of SR-9009 is influenced by various environmental factors. For instance, the circadian rhythm, which SR-9009 significantly affects, is influenced by the day-night cycle
Biological Activity
N-{[4-(3-methylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide an in-depth examination of its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Furan ring : Known for its role in various biological systems.
- Triazole moiety : Commonly associated with antifungal and anticancer properties.
- Pyrazole derivative : Exhibits anti-inflammatory and analgesic effects.
The IUPAC name signifies the complexity of the molecule, which suggests potential multifaceted interactions within biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Antimicrobial Activity :
- Compounds containing triazole and thiadiazole rings have shown significant antibacterial and antifungal properties. For instance, derivatives with similar structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- A study highlighted that 1,3,4-thiadiazole derivatives exhibited potent antimicrobial activity, indicating the potential for this compound in treating infections .
-
Anticancer Properties :
- The presence of the triazole ring is often linked to anticancer activity. Research has identified compounds that inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- Screening of drug libraries has revealed novel anticancer compounds with structures akin to this compound .
- Anti-inflammatory Effects :
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
Synthesis Methods
The synthesis of N-{[4-(3-methylphenyl)-5... involves multiple steps:
- Formation of the furan ring : Utilizing appropriate precursors under controlled conditions.
- Introduction of the triazole moiety : Employing cyclization reactions involving azoles.
- Functionalization with pyrazole and thiadiazole units : This can involve nucleophilic substitutions and coupling reactions.
Comparison with Similar Compounds
Structural Similarity Analysis
Structural analogs of the target compound are identified through Tanimoto coefficient-based similarity searches (threshold >0.8), which compare molecular fingerprints to quantify shared substructures . Key analogs include:
*Scores estimated based on methodology in .
- Key Observations :
Bioactivity and Mode of Action
Bioactivity profiles of structurally similar compounds correlate with shared chemotypes :
- Antimicrobial Activity : Analogs like N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide exhibit potent activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to thiophene-triazole interactions with bacterial enzymes .
- Kinase Inhibition : Compounds with pyrazole-triazole scaffolds (e.g., 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid ) inhibit cyclin-dependent kinases (CDKs) with IC50 values <1 µM .
Target Compound Predictions :
- Molecular docking studies suggest the 4,5-dihydropyrazole moiety may enhance binding to ATP pockets in kinases, while the furan-carboxamide group could improve solubility .
Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
